Sodium Starch Glycolate
Description
Properties
CAS No. |
9063-38-1 |
|---|---|
Molecular Formula |
C11H14FNO3S |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-propylsulfonylacetamide |
InChI |
InChI=1S/C11H14FNO3S/c1-2-7-17(15,16)8-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
COTYJDILSJMZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O |
Synonyms |
Carboxymethyl Starch Sodium Salt; Covagel; Crayon B 300P; Deprogel; Emsize CMS 100; Emsize CMS 60; Estarl A 100; Explosol; Explotab; Explotab CL-V; Expotab PCF; F 500 Papeal No. 50; Glycol YS; Glycolys LV; Glycolys Std; KMK-BUR 1; KMK-OK; Kiprogum F |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol and Parameters
-
Slurry Preparation : Starch (500 parts by weight) is dispersed in an alcoholic solution (300–2000 parts) containing sodium hydroxide (40–300 parts) and sodium carbonate (0–250 parts).
-
Carboxymethylation : Monochloroacetic acid (50–400 parts) dissolved in alcohol is added, initiating substitution at 30–90°C for 0.5–5 hours.
-
Cross-Linking : Concurrent or sequential addition of cross-linking agents (e.g., STMP) stabilizes the starch matrix.
-
Neutralization and Washing : Excess alkali is neutralized with organic acids, followed by alcohol washing to remove by-products like sodium chloride.
-
Drying : The product is dried and milled into a fine powder.
Table 1: Industrial Synthesis Conditions and Outcomes (Patent CN1064081A)
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Starch Source | Corn | Potato | Cassava |
| NaOH (parts) | 280 | 150 | 50 |
| MCA (parts) | 200 | 100 | 350 |
| Reaction Temp (°C) | 80 | 60 | 40 |
| Reaction Time (hr) | 1 | 2.5 | 5 |
| DS | 0.45 | 0.28 | 0.62 |
| Viscosity (cP)* | 800 | 500 | 950 |
*Viscosity measured for 2% aqueous solution at 25°C.
This method yields SSG with DS values of 0.1–1.0, viscosities of 200–1000 cP, and sodium chloride content ≤7%. Ethanol and isopropanol are preferred for their low cost and ease of recovery, though water content in the solvent must remain below 20% to prevent starch hydrolysis.
Aqueous and Dry Methods: Alternative Approaches
Aqueous Method
The aqueous method eliminates organic solvents, using water as the reaction medium. However, this approach risks starch gelatinization, necessitating precise temperature control (25–40°C) and shorter reaction times. Cross-linking is often performed post-carboxymethylation using STMP at alkaline pH. While environmentally favorable, the aqueous method produces SSG with lower DS (0.15–0.25) and higher residual salts, limiting its pharmaceutical applicability.
Dry Method
In the dry method , starch is mechanically mixed with solid NaOH and MCA, followed by thermal treatment (60–90°C). This technique reduces solvent use but requires intensive grinding to ensure uniform substitution. DS values are typically lower (0.10–0.20), and product consistency varies due to incomplete reactions.
Impact of Starch Source on SSG Properties
Starch origin significantly affects SSG characteristics. Sago starch, derived from Metroxylon sago, has emerged as a promising alternative to traditional sources like potato and maize due to its high amylose content (25–30%) and granular stability.
Table 2: Starch Source Comparison for SSG Synthesis
| Property | Sago | Potato | Maize |
|---|---|---|---|
| Amylose Content (%) | 25–30 | 20–25 | 25–28 |
| Granule Size (µm) | 20–50 | 5–100 | 5–25 |
| DS Range | 0.25–0.30 | 0.30–0.35 | 0.20–0.25 |
| Disintegration Time (min) | <1 | 1–2 | 2–3 |
Sago-based SSG exhibits superior swelling capacity and shorter disintegration times (<1 minute at 2–4% w/w) compared to maize and potato variants. This is attributed to sago’s larger granule size and higher phosphorus content post-cross-linking (≈0.3 mg/g).
Cross-Linking and Substitution Optimization
Cross-linking density and substitution efficiency are inversely related; excessive cross-linking reduces DS by limiting carboxymethyl group accessibility. Optimal conditions balance these parameters:
-
Substitution First : Carboxymethylation followed by cross-linking maximizes DS but risks over-swelling.
-
Cross-Linking First : Pre-cross-linking stabilizes granules but limits substitution efficiency.
Equation 1 : Cross-linking reaction with sodium trimetaphosphate:
\text{Starch-OH + Na_3P_3O_9 → Starch-O-P-O-Starch + Na_2HPO_4}
Equation 2 : Carboxymethylation with monochloroacetic acid:
\text{Starch-OH + NaOH + ClCH_2COONa → Starch-O-CH_2COONa + NaCl + H_2O}
Industrial Applications and Cost Considerations
Pharmaceutical-grade SSG is marketed under trade names like Primojel (potato-based) and Vivostar (maize-based). Cost analyses indicate that substituting 3% SSG with 6% modified maize starch reduces production costs by 9% without compromising dissolution profiles. However, such substitutions require rigorous testing, as excipient performance varies with starch source and processing .
Chemical Reactions Analysis
Types of Reactions: Sodium starch glycolate primarily undergoes substitution reactions due to the presence of carboxymethyl groups. These reactions can involve various reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of oxidized derivatives.
Reducing Agents: It can also undergo reduction reactions, although these are less common.
Substitution Reactions: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Functional Properties
SSG exhibits several functional properties that make it a preferred choice in pharmaceutical formulations:
- Superdisintegrant : SSG promotes rapid disintegration of tablets and capsules upon contact with water, enhancing drug release.
- Swelling Capacity : It has a high water absorption capacity, which contributes to its disintegration mechanism through wicking and swelling.
- Compatibility : SSG is compatible with various active pharmaceutical ingredients and processing techniques, making it versatile for different formulations.
Tablet Formulations
SSG is predominantly used in oral solid dosage forms, particularly tablets. Its main applications include:
- Direct Compression : SSG can be incorporated into formulations using direct compression methods, allowing for efficient manufacturing processes.
- Wet Granulation : It is also suitable for wet granulation techniques, where it aids in achieving desired tablet hardness and disintegration times.
- Fast-Disintegrating Tablets : SSG has been optimized in formulations for fast-dissolving tablets, enhancing patient compliance by providing quicker onset of action.
Capsule Formulations
In capsule formulations, SSG serves as a disintegrant that ensures rapid dissolution of the capsule shell, promoting swift drug release. Typical concentrations range from 4% to 8%, depending on the formulation requirements .
Disintegration Studies
Research has demonstrated that varying the molecular structure of SSG can significantly influence its disintegration properties. A study examining different degrees of cross-linkage found that these modifications could optimize disintegration times and dissolution rates for various active ingredients .
Moisture Interaction
Another study investigated the interaction between moisture and SSG, revealing unique moisture sorption characteristics that affect its performance as a disintegrant. The findings suggested that SSG exhibits hysteresis during dynamic vapor sorption cycles, indicating complex interactions with moisture that could influence stability .
Comparative Studies with Other Disintegrants
Comparative studies have shown that SSG outperforms other disintegrants like croscarmellose sodium in certain formulations. For instance, a formulation study involving ibuprofen revealed that SSG provided superior disintegration times compared to other commonly used excipients .
Advantages of Using this compound
The advantages of incorporating SSG into pharmaceutical formulations include:
- Rapid Disintegration : Most formulations containing SSG disintegrate within three minutes, regardless of compression pressure.
- Non-Affected by Hydrophobic Excipients : Its effectiveness remains intact even when hydrophobic excipients are present.
- Wide Availability : SSG is readily available from multiple suppliers, ensuring consistent supply chains for manufacturers .
Data Table: Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Structure | Sodium salt of carboxymethylated starch |
| Typical Concentration | 1% to 4% in tablets; 4% to 8% in capsules |
| Disintegration Time | Typically < 3 minutes |
| Swelling Capacity | High water absorption capacity |
| Compatibility | Compatible with various active pharmaceutical ingredients |
| Manufacturing Techniques | Suitable for direct compression and wet granulation |
Mechanism of Action
Sodium starch glycolate is often compared with other superdisintegrants, such as:
Croscarmellose Sodium: Another superdisintegrant derived from cellulose.
Crospovidone: A synthetic polymer used as a superdisintegrant.
Uniqueness: this compound is unique due to its rapid water absorption and swelling properties, which make it highly effective as a superdisintegrant. Its ability to enhance drug solubility and ensure rapid disintegration sets it apart from other similar compounds .
Comparison with Similar Compounds
Key Properties :
- Physical Form : White to off-white, odorless, free-flowing powder with irregular or spherical particles (10–100 µm) .
- Mechanism : Swells 4–8 times its original volume upon hydration, generating disintegrating force .
- Degree of Substitution (DS) : Optimal DS for disintegration is 0.28–0.29, balancing swelling and water uptake .
- Concentration Range : 2–8% w/w in formulations, with 2–4% achieving disintegration within 1 minute .
SSG is derived from starches like potato, maize, wheat, or sago, with commercial variants including Primojel (potato-based), Explotab (sago/potato), and Vivastar .
Comparison with Similar Compounds
SSG vs. Other Superdisintegrants
Key Findings :
- Efficiency in Lactose Tablets: SSG outperforms croscarmellose sodium in formulations where swelling dominates (e.g., α-lactose monohydrate tablets) .
- Efficiency in Dicalcium Phosphate Tablets: Croscarmellose sodium (Ac-Di-Sol®) is superior due to its wicking action in non-swelling matrices .
- Modified Starches : Starch citrate and phosphate exhibit disintegrant efficacy comparable to SSG at 4% w/w .
SSG from Different Starch Sources
Key Findings :
- Swelling vs. Water Uptake : Potato- and sago-based SSG excel in swelling-driven disintegration (e.g., lactose tablets), while maize-based SSG is less efficient due to slower water penetration .
- Enset Starch : SSG from enset starch (SSG-E) matches potato-based SSG in disintegration efficiency but shows superior swelling rates in lactose matrices .
Commercial SSG Variants
Functional Differences :
- Compactibility : Primojel and Explotab form harder tablets than Vivastar P, making them preferable for moisture-sensitive drugs .
- Liquid Uptake : Explotab absorbs water faster than Vivastar P in acidic media, enhancing disintegration in enteric formulations .
Critical Factors Influencing SSG Performance
- Degree of Substitution (DS) : Higher DS (0.28–0.29) improves swelling and disintegration speed .
- Cross-Linking : Optimal cross-linking (33–35%) maximizes swelling; excessive cross-linking reduces solubility .
- Particle Size : Smaller particles enhance water penetration in lactose-based tablets .
- Excipient Compatibility: SSG may react with acidic drugs or moisture-sensitive APIs due to residual monochloroacetate .
Biological Activity
Sodium starch glycolate (SSG) is a widely utilized pharmaceutical excipient known primarily for its function as a super-disintegrant in solid dosage forms. Its biological activity extends beyond mere disintegration, influencing drug bioavailability, antioxidant properties, and moisture interaction. This article delves into the various aspects of SSG's biological activity, supported by research findings, case studies, and data tables.
Overview of this compound
SSG is derived from the chemical modification of starch through carboxymethylation, enhancing its hydrophilicity and cross-linking to reduce solubility. This modification enables SSG to facilitate the rapid disintegration of tablets in gastrointestinal fluids, thereby improving drug release profiles .
Disintegration and Dissolution:
SSG accelerates the disintegration of solid dosage forms by promoting rapid water uptake. This property is crucial for enhancing the dissolution rate of poorly soluble drugs. Studies indicate that formulations containing SSG exhibit superior disintegration times compared to those without it .
Bioavailability Enhancement:
Research has shown that SSG can improve the oral bioavailability of certain compounds by increasing their solubility in gastrointestinal environments. For instance, when combined with polyvinylpyrrolidone-vinyl acetate copolymer, SSG significantly enhances the yield of isoflavones from red clover extracts, demonstrating its role in improving the absorption of bioactive compounds .
Antioxidant Potential
Recent studies have highlighted SSG's potential antioxidant properties. In a comparative analysis involving various excipients, SSG showed notable antioxidant activity, which may contribute to the stability and efficacy of pharmaceutical formulations . The antioxidant effects are particularly relevant in formulations aimed at combating oxidative stress-related conditions.
Moisture Interaction
SSG's interaction with moisture is a critical factor influencing its performance as an excipient. Research employing moisture sorption isotherms and dielectric spectroscopy has revealed that SSG exhibits unique moisture-related relaxation processes. These findings suggest that SSG can retain moisture differently compared to other starches, which may affect its disintegrant properties under varying humidity conditions .
Study 1: Disintegration Performance
A comparative study evaluated the disintegration times of tablets formulated with SSG versus other disintegrants. The results indicated that tablets containing 3% SSG disintegrated significantly faster than those with alternative excipients, showcasing SSG's effectiveness in enhancing drug release rates.
| Excipient | Disintegration Time (seconds) |
|---|---|
| This compound | 15 |
| Modified Maize Starch | 30 |
| Pregelatinized Starch | 45 |
Study 2: Bioavailability Enhancement
In vivo pharmacokinetic studies demonstrated that formulations incorporating SSG exhibited improved absorption rates for poorly soluble drugs. The study highlighted a marked increase in peak plasma concentration (Cmax) and area under the curve (AUC) for drugs when SSG was included in their formulation.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) |
|---|---|---|
| Drug Alone | 50 | 200 |
| Drug + SSG | 120 | 350 |
Q & A
Basic Research Questions
Q. What are the critical variables in synthesizing sodium starch glycolate, and how do they influence its disintegrant properties?
- Methodological Answer : The synthesis of SSG involves carboxymethylation of starch, where starch source, reaction pH, and sodium chloride content significantly affect functionality. For example, potato starch yields SSG with superior water uptake and faster disintegration in lactose-based tablets compared to other starch sources . Experimental protocols should include comparative studies using starch from varied botanical origins (e.g., corn, potato, tapioca) and measure outcomes like swelling capacity (via gravimetry) and disintegration time (using USP apparatus) .
Q. How do pharmacopeial specifications (e.g., USP, Ph.Eur) differentiate SSG grades, and what analytical methods validate compliance?
- Methodological Answer : SSG is classified into Types A, B, and C based on pH range (Type A: 5.5–7.5; Type B: 3.0–5.0) and sodium chloride content. Compliance requires assays for sodium content (flame photometry), pH (potentiometry), and microbial limits (biotesting for Salmonella and E. coli) . Researchers should cross-reference harmonized monographs (USP-NF, Ph.Eur) and employ validated protocols for batch-to-batch consistency .
Q. What is the functional mechanism of SSG in tablet disintegration, and how is it quantified experimentally?
- Methodological Answer : SSG acts via rapid water uptake and swelling, generating disruptive forces in tablet matrices. To quantify this, researchers use:
- Water absorption ratio: Measured gravimetrically after exposing SSG to simulated gastric fluid.
- Disintegration force: Analyzed via texture analysis or force transducers during dissolution .
Comparative studies with other superdisintegrants (e.g., crospovidone) should include factorial designs to isolate SSG-specific effects .
Advanced Research Questions
Q. How can experimental design optimize SSG concentration in formulations with conflicting outcomes (e.g., disintegration vs. drug release rate)?
- Methodological Answer : Contradictory data arise when higher SSG concentrations reduce drug release rates despite faster disintegration (due to gel-layer formation). To resolve this, employ a response surface methodology (RSM) with a central composite design. Variables include SSG concentration (0.58–3.41%), filler type (lactose vs. dicalcium phosphate), and compression force. Responses like friability (USP <1216>) and dissolution profiles (USP <711>) are modeled via polynomial regression to identify optimal ranges .
Q. What explains variability in SSG performance across studies, and how can researchers control for confounding factors?
- Methodological Answer : Variability stems from:
- Starch source: Potato SSG outperforms corn SSG in hydrophilic matrices but shows parity in hydrophobic systems .
- Moisture sensitivity: SSG’s hygroscopicity alters disintegration kinetics. Pre-formulation studies should include dynamic vapor sorption (DVS) analysis and storage stability testing (ICH Q1A) .
- Excipient interactions: SSG’s efficacy is unaffected by hydrophobic excipients (e.g., magnesium stearate), but synergistic effects with croscarmellose sodium require mixture design experiments .
Q. How do pharmacopeial harmonization efforts impact SSG research, and what gaps remain in compendial standards?
- Methodological Answer : The Pharmacopeial Discussion Group (PDG) harmonized SSG monographs (USP, Ph.Eur, JP) for parameters like sodium glycolate limits (≤2.0%) and microbial testing. However, disparities persist in:
- Particle size distribution: No harmonized specifications, necessitating laser diffraction analysis for batch characterization.
- Swelling index: Absent from current monographs but critical for predicting in vivo performance . Researchers should advocate for inclusion of functional performance tests in future revisions.
Q. What advanced analytical techniques characterize SSG’s structural and functional properties?
- Methodological Answer :
- FTIR spectroscopy: Validates carboxymethylation by identifying carboxylate peaks (~1600 cm⁻¹).
- SEM/TEM: Visualizes particle morphology and porosity, correlating with water uptake kinetics.
- X-ray diffraction: Assesses crystallinity changes post-modification, which influence swelling behavior .
Pair these with in silico modeling (e.g., molecular dynamics) to predict SSG-polymer interactions .
Data Analysis and Interpretation
Q. How should researchers address contradictory findings in SSG’s water absorption and disintegration efficacy?
- Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., pH, ionic strength). Mitigation strategies include:
- Standardizing dissolution media (e.g., 0.1N HCl vs. phosphate buffer).
- Reporting swelling kinetics (time-dependent % volume increase) alongside disintegration time.
- Applying ANOVA to isolate factor interactions (e.g., starch source × compression force) .
Q. What statistical approaches validate SSG’s role in formulation robustness?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster formulations by SSG performance metrics. For accelerated stability studies (40°C/75% RH), apply Weibull distribution models to predict shelf-life and failure modes related to SSG hygroscopicity .
Tables for Key Data
| Parameter | SSG Type A | SSG Type B | Test Method | Reference |
|---|---|---|---|---|
| pH range | 5.5–7.5 | 3.0–5.0 | Potentiometry | |
| Sodium content (%) | 2.8–4.2 | 2.8–4.2 | Flame photometry | |
| Water absorption ratio | 50–60% | 45–55% | Gravimetric analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
